2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
The exact mass of the compound this compound is 478.16747650 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-5-16-6-8-17(9-7-16)19-14-20-25(26-10-11-29(20)28-19)34-15-23(30)27-18-12-21(31-2)24(33-4)22(13-18)32-3/h6-14H,5,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLDZGMLHGXMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazin scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation
Mode of Action
If it indeed targets cdk2 like its analogs, it may bind to the atp-binding pocket of cdk2, inhibiting its kinase activity and thus interfering with cell cycle progression.
Biochemical Pathways
This could lead to cell cycle arrest and potentially induce apoptosis.
Result of Action
If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest and potentially induce apoptosis. This could make it a potential candidate for cancer treatment.
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound features a unique molecular architecture characterized by:
- Pyrazolo[1,5-a]pyrazine core : Known for diverse biological activities.
- Sulfanyl group : Enhances nucleophilic reactivity.
- Acetamide moiety : May undergo hydrolysis or acylation reactions.
The molecular formula is with a molecular weight of approximately 430.6 g/mol. The presence of multiple functional groups suggests significant potential for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the sulfanyl group.
- Attachment of the acetamide and trimethoxyphenyl groups.
Detailed synthetic pathways can be referenced in related literature focusing on similar compounds.
Anti-inflammatory Effects
Studies have indicated that derivatives related to this compound exhibit anti-inflammatory properties. For instance, research on similar pyrazolo derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that modifications to the compound's structure could enhance its anti-inflammatory activity .
Anticancer Potential
The unique structural features of this compound may allow it to interact with specific biological targets associated with cancer cell proliferation and survival pathways. Preliminary studies on analogs have shown promising anticancer activity, warranting further investigation into their mechanisms of action.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Electron-donating groups : Enhance reactivity and efficacy.
- Substituent position : Affects binding affinity to target proteins.
Comparative studies with structurally similar compounds have revealed that slight modifications can lead to significant changes in biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
